Dicesium selenide
Description
Dicesium selenide (Cs₂Se) is an ionic compound composed of cesium (Cs) and selenium (Se). As an alkali metal selenide, it is expected to exhibit high ionic conductivity and stability due to the strong electropositive nature of cesium and the electronegativity of selenium. Cs₂Se likely crystallizes in a cubic structure typical of ionic compounds, contrasting with covalent or layered selenides like CdSe or InSe. Potential applications may include solid-state electrolytes or precursors for selenium-containing materials, though further research is needed to confirm these uses.
Properties
CAS No. |
31052-46-7 |
|---|---|
Molecular Formula |
Cs2Se |
Molecular Weight |
344.78 g/mol |
IUPAC Name |
dicesium;selenium(2-) |
InChI |
InChI=1S/2Cs.Se/q2*+1;-2 |
InChI Key |
KUBAIENASCDSDJ-UHFFFAOYSA-N |
Canonical SMILES |
[Se-2].[Cs+].[Cs+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dicesium selenide can be synthesized by reacting cesium and selenium directly. The reaction typically occurs in a controlled environment to prevent unwanted side reactions. The general reaction is as follows: [ 2Cs + Se \rightarrow Cs_2Se ]
Industrial Production Methods: Industrial production of this compound involves high-purity cesium and selenium. The reaction is carried out in a vacuum or inert atmosphere to avoid oxidation. The product is then purified through recrystallization or other suitable methods to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming cesium oxide and selenium dioxide.
Reduction: It can be reduced to elemental cesium and selenium under specific conditions.
Substitution: this compound can participate in substitution reactions with various halides, forming cesium halides and selenium compounds.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen or metals at high temperatures.
Substitution: Halides like chlorine or bromine in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Cesium oxide (Cs₂O) and selenium dioxide (SeO₂).
Reduction: Elemental cesium (Cs) and selenium (Se).
Substitution: Cesium halides (CsX) and selenium compounds (SeX).
Scientific Research Applications
Dicesium selenide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other selenium-containing compounds.
Biology: Investigated for its potential role in biological systems, particularly in selenium metabolism.
Medicine: Explored for its potential therapeutic properties, including anticancer and antioxidant activities.
Industry: Utilized in the production of semiconductors and other electronic materials due to its unique electrical properties.
Mechanism of Action
The mechanism by which dicesium selenide exerts its effects is primarily through its interaction with selenium-containing enzymes and proteins. Selenium is a crucial trace element in many biological processes, and this compound can influence these processes by providing a source of selenium. The molecular targets and pathways involved include the regulation of oxidative stress and modulation of immune responses.
Comparison with Similar Compounds
Structural Comparisons
- Cs₂Se (hypothesized) : Expected to adopt an ionic cubic structure similar to Na₂Se or K₂Se, with Cs⁺ ions and Se²⁻ arranged in a lattice.
- Cadmium Selenide (CdSe) : Exhibits zinc blende or wurtzite structures, characterized by covalent bonding and tetrahedral coordination .
- Indium Selenide (InSe) : Layered structure with van der Waals gaps, enabling exfoliation into 2D sheets for optoelectronic applications .
- Bismuth Selenide (Bi₂Se₃) : Rhombohedral layered structure with quintuple atomic layers, prominent in thermoelectric research .
- Molybdenum Selenide (MoSe) : Amorphous or crystalline phases, often used in catalytic applications due to its reactive edge sites .
Key Difference : Cs₂Se’s ionic structure contrasts sharply with the covalent or layered frameworks of other selenides, influencing its electronic and chemical behavior.
Electronic and Optical Properties
Insights : While most selenides are semiconductors or semi-metals, Cs₂Se’s ionic nature may favor ionic conductivity over electronic band-gap-dependent properties.
Biological Activity
Dicesium selenide (CsSe) is a compound of increasing interest in the field of biochemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and implications for human health.
This compound is an inorganic compound with the formula CsSe. It consists of cesium cations and selenide anions. The compound exhibits unique physical properties that influence its biological activity:
| Property | Value |
|---|---|
| Formula | CsSe |
| CAS Registry Number | 31052-46-7 |
| Molecular Weight | 344.771 g/mol |
| Appearance | Crystalline solid |
| Density | Not specified |
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of selenides, including this compound. In a comparative study, the bactericidal action of various synthesized metal selenides was evaluated against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli using disk diffusion assays. The results indicated significant inhibition zones at various concentrations, suggesting that this compound exhibits potent antimicrobial activity against these strains .
Table: Antimicrobial Activity of this compound
| Bacterial Strain | Concentration (mg/ml) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 15 |
| 0.5 | 20 | |
| 1.0 | 25 | |
| Escherichia coli | 0.25 | 10 |
| 0.5 | 15 | |
| 1.0 | 22 |
Cytotoxicity Studies
Cytotoxicity assays are essential in assessing the safety and potential therapeutic applications of compounds like this compound. In vitro studies have shown that this compound can induce cytotoxic effects in various mammalian cell lines, which is critical for evaluating its potential as an anticancer agent.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study examining the cytotoxic effects of this compound on human cancer cell lines, researchers observed dose-dependent responses with increased cell death at higher concentrations. The mechanisms underlying this cytotoxicity may involve oxidative stress and apoptosis pathways triggered by selenium species produced during cellular metabolism .
The biological activity of this compound can be attributed to several mechanisms:
- Oxidative Stress Induction : Selenium compounds are known to generate reactive oxygen species (ROS), which can lead to oxidative damage in cells.
- Inhibition of Key Enzymes : this compound may inhibit enzymes involved in critical cellular processes, contributing to its antimicrobial and cytotoxic effects.
- Gene Regulation : Selenium has been implicated in the regulation of gene expression related to antioxidant defense mechanisms, which may enhance cellular resilience against stressors.
Implications for Human Health
The potential health implications of this compound are significant, particularly concerning its role in cancer treatment and microbial infections. As selenium is an essential trace element with known antioxidant properties, its compounds may offer therapeutic benefits while also posing risks if mismanaged.
Table: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Antimicrobial | Effective against gram-positive and gram-negative bacteria |
| Cytotoxicity | Induces cell death in cancer cell lines |
| Mechanisms | Oxidative stress induction, enzyme inhibition |
Q & A
Q. What synthesis methods are commonly used for cadmium selenide (CdSe) nanomaterials, and how do precursor kinetics influence particle size control?
CdSe nanomaterials are typically synthesized via colloidal routes using organometallic precursors. Key parameters include precursor reactivity (e.g., alkylphosphine selenides), temperature, and ligand concentration. For example, tri-n-octylphosphine selenide reacts faster than aryl-substituted analogs, accelerating precursor conversion and reducing final nanocrystal size due to higher nucleation rates . UV-Vis absorption spectroscopy and <sup>31</sup>P NMR are critical for monitoring precursor consumption and correlating kinetics with particle growth .
Q. How do surface coatings and synthesis conditions affect the cytotoxicity of CdSe quantum dots (QDs) in biological studies?
Cytotoxicity is modulated by surface coatings (e.g., ZnS shells), UV exposure, and degradation kinetics. Primary hepatocyte studies show that uncoated CdSe QDs release toxic Cd<sup>2+</sup> ions via lattice oxidation. Methodologies to assess toxicity include inductively coupled plasma mass spectrometry (ICP-MS) for Cd<sup>2+</sup> quantification and viability assays (e.g., MTT) under controlled light conditions .
Q. What characterization techniques are essential for analyzing CdSe optical and structural properties?
Key techniques include:
- UV-Vis spectroscopy : Bandgap determination via Tauc plot analysis.
- Photoluminescence (PL) spectroscopy : Quantum yield and defect-state analysis.
- Transmission electron microscopy (TEM) : Size distribution and crystallinity.
- X-ray diffraction (XRD) : Phase identification (e.g., zinc-blende vs. wurtzite) .
Advanced Research Questions
Q. How can density functional theory (DFT) with generalized gradient approximation (GGA) functionals improve predictions of CdSe electronic properties?
GGA functionals (e.g., PW91) correct limitations of local spin density approximations by accounting for electron density gradients. They provide accurate band structure predictions for bulk CdSe but may underestimate bandgaps in nanostructures due to quantum confinement effects. Hybrid functionals (e.g., HSE06) are recommended for nanocrystals .
Q. What methodologies resolve contradictions in reported CdSe bandgap energies across experimental studies?
Discrepancies arise from synthetic variables (precursor purity, reaction time) and characterization conditions (temperature, solvent). Standardization protocols include:
Q. How do substrate interactions and electrochemical parameters influence CdSe thin-film deposition?
Rotating disk electrode (RDE) studies reveal that substrate reactivity (e.g., Pt vs. glassy carbon) and solution-phase Se(−II)/Se(IV) ratios dictate film morphology. Cyclic voltammetry (CV) optimizes deposition potentials, while spectroscopic ellipsometry quantifies film thickness and uniformity .
Q. What strategies mitigate Cd<sup>2+</sup> ion leakage in CdSe QDs for in vivo applications?
Advanced surface functionalization methods include:
- Core-shell structures : ZnS or SiO2 coatings to prevent oxidation.
- Polymer encapsulation : PEGylation to enhance biocompatibility.
- Chelator integration : EDTA-functionalized ligands to sequester free Cd<sup>2+</sup> .
Methodological Challenges and Data Analysis
Q. How can researchers design experiments to differentiate between quantum confinement and surface defect effects in CdSe PL spectra?
- Size-dependent studies : Synthesize QDs with diameters from 2–6 nm and correlate PL peaks with TEM-measured sizes.
- Surface passivation : Compare PL before/after ligand exchange (e.g., oleic acid to mercaptopropionic acid).
- Time-resolved PL : Decay kinetics distinguish trap states from band-edge transitions .
Q. What statistical approaches are recommended for analyzing heterogeneous CdSe nanoparticle datasets?
Q. How do solvent polarity and ligand chemistry impact CdSe nanocrystal stability during long-term storage?
Stability assays involve:
- Dynamic light scattering (DLS) : Monitors aggregation over time.
- FTIR spectroscopy : Tracks ligand desorption.
- Accelerated aging tests : Expose samples to controlled heat/light and quantify degradation via ICP-MS .
Tables
Table 1. Key Precursors for CdSe Nanocrystal Synthesis and Their Reactivity
Table 2. Cytotoxicity Mechanisms of CdSe QDs in Primary Hepatocytes
| Condition | Cd<sup>2+</sup> Release (ppb) | Cell Viability (%) |
|---|---|---|
| Uncoated QDs + UV | 450 ± 30 | 20 ± 5 |
| ZnS-coated QDs + UV | 90 ± 15 | 75 ± 10 |
| Uncoated QDs (dark) | 120 ± 20 | 65 ± 8 |
| Data derived from . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
